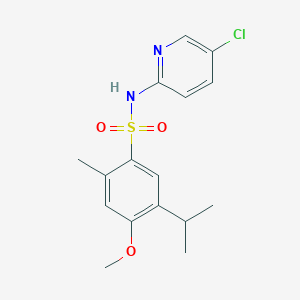

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a complex organic molecule, likely used in the field of chemistry or pharmacology . It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various organic chemistry techniques . For instance, a related compound, N-(Pyridin-2-yl)-Benzamides, was synthesized from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks .Future Directions

Mechanism of Action

Target of Action

The primary target of N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide is Factor Xa , a crucial enzyme in the coagulation cascade . Factor Xa plays a significant role in blood clotting, where it catalyzes the conversion of prothrombin to thrombin .

Mode of Action

This compound acts as a direct, selective, and reversible inhibitor of Factor Xa . By inhibiting Factor Xa, it prevents the formation of the prothrombinase complex, thereby reducing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots .

Biochemical Pathways

The compound’s action primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, it disrupts this cascade, preventing the formation of thrombin, a key enzyme that converts fibrinogen to fibrin, the main component of blood clots .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It has the longest half-life among the direct oral anticoagulants (DOACs), with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . It is mainly cleared via the hepatobiliary system , making it suitable for patients with severe renal insufficiency .

Result of Action

The inhibition of Factor Xa by this compound results in a reduction in thrombin generation . This leads to a decrease in the formation of fibrin, thereby preventing the formation of blood clots . This anticoagulant effect is beneficial in conditions where there is an increased risk of blood clot formation, such as venous thromboembolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its bioavailability and efficacy can be affected by factors such as the patient’s renal function, as it is mainly cleared via the hepatobiliary system . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S/c1-10(2)13-8-15(11(3)7-14(13)22-4)23(20,21)19-16-6-5-12(17)9-18-16/h5-10H,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWOACWRZDXKIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)C(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B344697.png)

![4-[(4-Ethoxy-3-methylphenyl)sulfonyl]morpholine](/img/structure/B344710.png)

![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(3-hydroxyphenyl)amine](/img/structure/B344714.png)

amine](/img/structure/B344716.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344718.png)